2-Acetyl-5-methoxybenzofuran
Overview
Description
2-Acetyl-5-methoxybenzofuran is a chemical compound that is part of the benzofuran family, a class of organic compounds that consist of a fusion of benzene and furan rings. This compound, in particular, has an acetyl group attached to the second carbon and a methoxy group attached to the fifth carbon of the benzofuran ring system. Benzofurans are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Synthesis Analysis
The synthesis of benzofuran derivatives often involves cyclization reactions and acylation processes. For instance, the cyclization of acetic acid derivatives has been explored to produce phenanthro[4,5-bcd]furans, which are structurally related to 2-acetyl-5-methoxybenzofuran . Additionally, the acylation of hydroxybenzofurans has been studied, leading to the formation of various acyl compounds, which are key intermediates in the synthesis of more complex benzofuran derivatives . Novel heterocyclic compounds have also been synthesized from benzofuran carboxylic acid anhydrides, demonstrating the versatility of benzofuran scaffolds in organic synthesis .
Molecular Structure Analysis
The molecular structure of 2-acetyl-5-methoxybenzofuran includes an acetyl group that can influence the reactivity and electronic properties of the molecule. The presence of the methoxy group can also affect the molecule's electronic distribution and its interaction with biological targets. Molecular docking studies have been conducted to understand the interactions of benzofuran derivatives with various enzymes, which can shed light on the molecular structure-activity relationships .
Chemical Reactions Analysis
Benzofuran derivatives undergo a variety of chemical reactions, including acylation, formylation, and aminomethylation. These reactions can lead to the formation of different substituted benzofurans with varied biological activities. For example, the Vilsmeier-Haack formylation of methoxy-substituted benzofurans has been reported, which is a key step in the synthesis of aldehydes and ketones . Acid-catalyzed rearrangements of dihydrobenzofurans have also been observed, resulting in the formation of juglone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-acetyl-5-methoxybenzofuran, such as solubility, melting point, and reactivity, are influenced by its functional groups. The acetyl and methoxy groups can affect the compound's polarity and its interactions with solvents. The tautomerism of benzofuran quinones has been studied using nuclear magnetic resonance spectroscopy, which provides insights into the dynamic behavior of these molecules in solution .
Scientific Research Applications
Anticholinesterase Activity
2-Acetyl-5-methoxybenzofuran derivatives have been studied for their potential as anticholinesterases. Luo et al. (2005) synthesized novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine. These compounds showed potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting remarkable selectivity for either enzyme. This research contributes to understanding the interaction between carbamate-based cholinesterase inhibitors and their enzyme targets, which could be relevant in the development of treatments for diseases like Alzheimer's (Luo et al., 2005).
Diabetes and Antioxidant Activity
Mphahlele et al. (2020) evaluated the 5-acetyl-2-aryl-6-hydroxybenzo[b]furans against targets linked to type 2 diabetes, including α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). These compounds also showed antioxidant activity, which is significant for understanding their potential therapeutic applications in diabetes management (Mphahlele et al., 2020).
Synthesis and Chemical Transformations
Studies have been conducted on the synthesis and chemical transformations of 2-acetyl-5-methoxybenzofuran derivatives. For instance, BarriosLuis et al. (1980) explored acid-catalyzed rearrangements in 4-acetyl-2,3-dihydrobenzo[b]furans. Their work contributes to the broader understanding of the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and materials science (BarriosLuis et al., 1980).
Novel Heterocyclic Compounds
Patankar et al. (2008) utilized 2-carboxy-6-methoxybenzofuran-3-acetic acid anhydride for synthesizing novel polycyclic heteroaromatic compounds. The benzofuran ring was fused or bound to various other structures, demonstrating the versatility of 2-acetyl-5-methoxybenzofuran in creating diverse heterocyclic compounds. This research has implications for the development of new materials and pharmaceutical agents (Patankar et al., 2008).
Future Directions
Benzofuran compounds, including 2-Acetyl-5-methoxybenzofuran, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing new drugs based on benzofuran compounds .
properties
IUPAC Name |
1-(5-methoxy-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7(12)11-6-8-5-9(13-2)3-4-10(8)14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOXPAYEAYNYMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175949 | |
Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-5-methoxybenzofuran | |
CAS RN |
21587-39-3 | |
Record name | 1-(5-Methoxy-2-benzofuranyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21587-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ketone, 5-methoxy-2-benzofuranyl methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021587393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(5-methoxy-2-benzofuranyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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